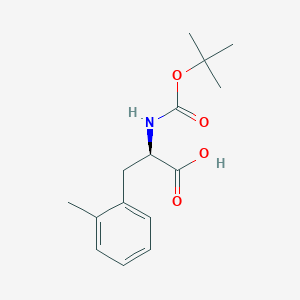

Boc-2-methyl-D-phenylalanine

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

(2R)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOCPOJLMLJAR-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60427279 | |

| Record name | Boc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80102-29-0 | |

| Record name | Boc-2-methyl-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60427279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating Stereochemistry and Stability: A Technical Guide to Boc-2-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and drug discovery, the use of non-natural amino acids is a critical strategy for enhancing stability, modulating bioactivity, and optimizing pharmacokinetic profiles. Among these, methylated derivatives of phenylalanine offer unique advantages. This technical guide provides an in-depth overview of Boc-2-methyl-D-phenylalanine, addressing the crucial distinction between methylation on the phenyl ring and the alpha-carbon. This document serves as a comprehensive resource, detailing the chemical properties, synthesis, and applications of both N-Boc-2-methyl-D-phenylalanine and N-Boc-α-methyl-D-phenylalanine.

Core Concepts: Distinguishing Between Ring and Alpha-Carbon Methylation

The nomenclature "this compound" can be ambiguous. It is essential to differentiate between two distinct isomers, each with its own set of properties and applications:

-

N-Boc-2-methyl-D-phenylalanine (Boc-D-Phe(2-Me)-OH): In this isomer, the methyl group is attached to the second position of the phenyl ring. This modification introduces steric hindrance that can influence peptide conformation and resistance to enzymatic degradation.

-

N-Boc-α-methyl-D-phenylalanine (Boc-α-Me-D-Phe-OH): Here, the methyl group is attached to the alpha-carbon of the amino acid backbone. This substitution significantly restricts the conformational freedom of the peptide chain, which can be advantageous in designing peptides with specific secondary structures.

Physicochemical and Analytical Data

A clear understanding of the physicochemical properties of these compounds is paramount for their effective application in research and development. The following tables summarize key data for both isomers.

| Property | N-Boc-2-methyl-D-phenylalanine (Boc-D-Phe(2-Me)-OH) | N-Boc-α-methyl-D-phenylalanine (Boc-α-Me-D-Phe-OH) |

| CAS Number | 80102-29-0 | 53940-88-8 |

| Molecular Formula | C₁₅H₂₁NO₄ | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol | 279.33 g/mol |

| Appearance | - | White powder |

| Optical Rotation | - | [α]D²⁵ = -17 ± 2º (c=1 in EtOH) |

| Storage Conditions | - | 0-8 °C |

Data not available for all properties.

3

An In-depth Technical Guide to the Solubility of Boc-2-methyl-D-phenylalanine in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Boc-2-methyl-D-phenylalanine, a crucial protected amino acid derivative in peptide synthesis and drug discovery. Due to the limited availability of specific quantitative solubility data for this particular compound in public literature, this guide leverages qualitative data from closely related analogs, general principles of solubility for Boc-protected amino acids, and standardized experimental protocols to empower researchers in their laboratory work.

Understanding the Solubility of Boc-Protected Amino Acids

The solubility of a protected amino acid is governed by the interplay of its structural features—the nonpolar Boc (tert-butoxycarbonyl) protecting group, the amino acid side chain, and the carboxylic acid moiety—with the properties of the solvent. This compound possesses a bulky, hydrophobic Boc group and a phenylmethyl side chain, which significantly influence its solubility profile. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis.

Qualitative Solubility Data of Related Compounds

Table 1: Qualitative Solubility of N-Boc-L-phenylalanine and General Boc-Amino Acids in Common Laboratory Solvents

| Solvent | Type | Polarity | Expected Solubility of this compound | Reference |

| Dimethylformamide (DMF) | Polar Aprotic | High | Soluble | [1][2] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Soluble | [2] |

| Dichloromethane (DCM) | Nonpolar | Low | Soluble | [1][2] |

| Dimethyl sulfoxide (DMSO) | Polar Aprotic | High | Soluble (often used for challenging compounds) | [2][3] |

| Methanol | Polar Protic | High | Soluble | [1][4] |

| Ethanol | Polar Protic | High | Likely Soluble | [5] |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | Likely Soluble | [6] |

| Ethyl Acetate | Polar Aprotic | Medium | Likely Soluble | [7] |

| Toluene | Nonpolar | Low | Sparingly Soluble to Insoluble | |

| Hexane | Nonpolar | Low | Insoluble | |

| Water | Polar Protic | High | Insoluble | [7] |

Note: This table is a guideline based on the solubility of similar compounds. Actual solubility should be determined experimentally.

The hydrophobic nature of the phenyl and methyl groups in this compound suggests a preference for less polar organic solvents compared to more polar amino acid derivatives. For aqueous solutions, solubility is expected to be very low.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol should be followed. The following method is a general procedure that can be adapted for this compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Selected laboratory solvents (e.g., DMF, DCM, Methanol)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a syringe filter to remove any undissolved particles.

-

-

Quantification of Solute:

-

Spectrophotometric Method: If the compound has a suitable chromophore, dilute the filtered supernatant with an appropriate solvent to a concentration within the linear range of a pre-established calibration curve. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration.[8]

-

HPLC Method: Dilute the filtered supernatant with a suitable mobile phase. Inject a known volume into an HPLC system equipped with an appropriate column and detector (e.g., UV). Quantify the concentration by comparing the peak area to a standard calibration curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or mol/L.

-

Figure 1: Experimental Workflow for Solubility Determination

Caption: A stepwise workflow for the experimental determination of solubility.

Troubleshooting Dissolution

In instances where this compound is difficult to dissolve, the following strategies can be employed:

-

Co-solvent Systems: A mixture of solvents can enhance solubility. For example, adding a small amount of a stronger solvent like DMF or NMP to a solvent like DCM can be effective.[7]

-

Gentle Warming: Gently warming the solution in a water bath can aid dissolution. However, care must be taken to avoid temperatures that could cause degradation of the Boc protecting group (typically below 40-50 °C).[2]

-

Sonication: Using an ultrasonic bath can help break up aggregates and facilitate the dissolution process.[2]

Application in Solid-Phase Peptide Synthesis (SPPS)

The solubility of this compound is of paramount importance in its primary application: solid-phase peptide synthesis. In this process, the protected amino acid must remain fully dissolved in the reaction solvent to ensure efficient coupling to the growing peptide chain attached to a solid support.

Figure 2: Boc Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: A diagram illustrating the key steps in Boc solid-phase peptide synthesis.

References

- 1. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

- 2. benchchem.com [benchchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Stereochemistry of Boc-2-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, stereochemistry, and synthesis of N-tert-butoxycarbonyl-2-methyl-D-phenylalanine (Boc-2-methyl-D-phenylalanine). This compound is a valuable building block in peptide synthesis and drug discovery, offering unique steric and conformational properties.

Chemical Structure and Properties

This compound is a derivative of the amino acid D-phenylalanine. It features a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group substituted at the 2-position (ortho position) of the phenyl ring. The "D" designation indicates the stereochemistry at the alpha-carbon.

The presence of the methyl group on the phenyl ring introduces steric hindrance, which can influence the conformational preferences of peptides and peptidomimetics incorporating this amino acid. This modification can be crucial for enhancing biological activity, metabolic stability, and receptor selectivity.

Key Identifiers and Properties:

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-3-(2-methylphenyl)propanoic acid | N/A |

| CAS Number | 80102-29-0 | [1][2] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1] |

| Molecular Weight | 279.33 g/mol | [1] |

| Synonyms | Boc-D-Phe(2-Me)-OH, N-Boc-2-methyl-D-phenylalanine | [1][3] |

Stereochemistry

The stereochemistry of this compound is critical to its function in chiral environments, such as biological systems. The designation "D" refers to the configuration at the alpha-carbon (Cα), the stereocenter of the amino acid. In a Fischer projection, with the carboxyl group at the top, the amino group is on the right side for a D-amino acid. The Cahn-Ingold-Prelog priority rules assign this center as (R).

The introduction of the 2-methylphenyl group creates a chiral molecule whose stereochemical integrity is crucial for its specific interactions with biological targets.

Caption: Stereochemical representation of this compound.

Synthesis

The synthesis of this compound typically starts from the corresponding amino acid, 2-methyl-D-phenylalanine. The protection of the amino group is achieved by reacting it with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

General Experimental Protocol for Boc Protection

This protocol is adapted from standard procedures for the Boc protection of amino acids.

Materials:

-

2-methyl-D-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Triethylamine (Et₃N)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

1M Hydrochloric acid (HCl) or Potassium hydrogen sulfate (KHSO₄)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2-methyl-D-phenylalanine in a mixture of dioxane (or THF) and water.

-

Basification: Add sodium hydroxide or triethylamine to the solution to raise the pH, deprotonating the amino group and facilitating the reaction.

-

Addition of Boc₂O: Slowly add di-tert-butyl dicarbonate to the reaction mixture. The reaction is typically stirred at room temperature for several hours or overnight.

-

Work-up:

-

Remove the organic solvent under reduced pressure.

-

Wash the aqueous residue with a nonpolar solvent like hexane to remove unreacted Boc₂O.

-

Acidify the aqueous layer to a pH of 2-3 with 1M HCl or KHSO₄. This will protonate the carboxylic acid, causing the product to precipitate or to be extractable into an organic solvent.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Remove the solvent under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Spectroscopic Data (Reference)

Specific NMR data for this compound is not widely available. However, the expected chemical shifts can be inferred from the spectra of similar compounds, such as N-(tert-Butoxycarbonyl)-L-phenylalanine.

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Signals in the range of 7.0-7.4 ppm. The methyl group at the 2-position will influence the splitting pattern of the aromatic protons.

-

α-proton (CH): A multiplet around 4.5 ppm.

-

β-protons (CH₂): Two diastereotopic protons appearing as multiplets around 3.0-3.3 ppm.

-

Boc group protons (C(CH₃)₃): A singlet at approximately 1.4 ppm.

-

NH proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Carboxylic acid proton (COOH): A broad singlet at a downfield chemical shift (>10 ppm), often not observed in deuterated methanol.

-

Methyl group on the phenyl ring (CH₃): A singlet around 2.3 ppm.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon (C=O) of the Boc group: ~155 ppm.

-

Carboxylic acid carbon (COOH): ~175 ppm.

-

Aromatic carbons: Signals between 125-140 ppm.

-

α-carbon (CH): ~55 ppm.

-

β-carbon (CH₂): ~38 ppm.

-

Quaternary carbon of the Boc group (C(CH₃)₃): ~80 ppm.

-

Methyl carbons of the Boc group (C(CH₃)₃): ~28 ppm.

-

Methyl carbon on the phenyl ring (CH₃): ~19 ppm.

Applications in Research and Drug Development

This compound is a valuable building block for the synthesis of peptides and peptidomimetics with modified structural and biological properties. The incorporation of this unnatural amino acid can:

-

Introduce Conformational Constraints: The ortho-methyl group can restrict the rotation of the phenyl side chain, influencing the overall peptide conformation.

-

Enhance Metabolic Stability: The D-configuration and the methyl group can increase resistance to enzymatic degradation by proteases.

-

Modulate Receptor Binding: The altered shape and electronics of the side chain can lead to modified binding affinities and selectivities for biological targets.

These properties make it a useful tool in the design of novel therapeutic agents, including enzyme inhibitors and receptor agonists or antagonists.

Caption: Application of this compound.

References

Commercial Suppliers and Technical Guide for Boc-2-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of Boc-2-methyl-D-phenylalanine, a crucial building block in peptide synthesis and drug discovery. This document details key suppliers, their product specifications, and relevant experimental protocols for the incorporation of this unnatural amino acid into peptide chains.

Introduction to this compound

This compound, chemically known as (R)-2-((tert-butoxycarbonyl)amino)-3-(o-tolyl)propanoic acid, is a protected form of the D-isomer of 2-methyl-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function is instrumental for its use in stepwise solid-phase peptide synthesis (SPPS), preventing unwanted side reactions.[1] The D-configuration of the amino acid enhances the metabolic stability of the resulting peptides by making them less susceptible to enzymatic degradation.[2] The incorporation of this and structurally similar amino acids into peptide sequences allows for the fine-tuning of their pharmacological properties. The introduction of a methyl group on the phenyl ring can impart unique conformational constraints and steric properties to peptides, influencing their binding affinity, selectivity, and biological activity.

Commercial Supplier Analysis

Identifying reliable commercial suppliers is a critical first step in the research and development pipeline. The following table summarizes the key suppliers of this compound, listed under its common synonym Boc-D-Phe(2-Me)-OH.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Additional Notes |

| Santa Cruz Biotechnology, Inc. | Boc-D-Phe(2-Me)-OH | 80102-29-0 | C₁₅H₂₁NO₄ | 279.33 | Alternate name: this compound. For research use only.[3][4] |

| Aapptec | Boc-D-Phe(2-Me)-OH | 80102-29-0 | C₁₅H₂₁NO₄ | 279.33 | Listed under "Substituted Phenylalanines".[5] |

Note: Pricing and available quantities are subject to change and should be confirmed directly with the suppliers.

Experimental Protocols

The incorporation of this compound into a peptide sequence generally follows the standard procedures for Boc-based solid-phase peptide synthesis (SPPS). The key steps involve the deprotection of the N-terminal Boc group of the resin-bound amino acid, followed by the coupling of the incoming this compound.

Boc Deprotection

The Boc group is labile to acid and is typically removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

-

Peptide-resin with N-terminal Boc protection

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA) (for neutralization)

Procedure:

-

Swell the peptide-resin in DCM.

-

Treat the resin with a solution of 25-50% TFA in DCM for approximately 30 minutes to remove the Boc group.[1]

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved t-butyl carbocation.

-

Neutralize the resulting N-terminal trifluoroacetate salt with a solution of 5-10% DIEA in DCM to generate the free amine.[1]

-

Wash the resin again with DCM to remove excess base and salts.

Coupling of this compound

The coupling of the free N-terminal amine on the resin with the carboxyl group of this compound requires an activating agent to facilitate peptide bond formation. Common coupling reagents for Boc-SPPS include dicyclohexylcarbodiimide (DCC) or HBTU/HOBt.

Materials:

-

Deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., DCC or HBTU/HOBt)

-

N,N-Dimethylformamide (DMF) or DCM as solvent

-

Diisopropylethylamine (DIEA) (if using HBTU/HOBt)

Procedure (using HBTU/HOBt):

-

In a separate vessel, dissolve this compound (typically 2-4 equivalents relative to the resin substitution) in DMF.

-

Add HBTU (e.g., 0.95 equivalents relative to the amino acid) and HOBt (1 equivalent) to the amino acid solution.

-

Add DIEA (typically 2-3 equivalents) to activate the amino acid.

-

Add the activated amino acid solution to the swollen and deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature. The progress of the reaction can be monitored using a qualitative test such as the Kaiser test.[6]

-

After completion, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

Cleavage from the Resin

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and the side-chain protecting groups are removed. For peptides synthesized on a standard Merrifield resin using Boc chemistry, strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) are typically used.

Materials:

-

Fully synthesized peptide-resin

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol) to protect sensitive residues

-

Cold diethyl ether

Procedure (General Overview):

-

Dry the peptide-resin thoroughly.

-

Treat the resin with the cleavage cocktail (e.g., HF with scavengers) at low temperature (typically 0°C) for a specified duration (e.g., 1-2 hours).

-

Remove the cleavage reagent by evaporation.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Collect the precipitated peptide by filtration or centrifugation.

-

Wash the crude peptide with cold diethyl ether to remove residual scavengers and cleavage byproducts.

-

The crude peptide is then typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

Visualizations

Logical Workflow for Boc-SPPS Cycle

The following diagram illustrates the general workflow for a single cycle of Boc-based solid-phase peptide synthesis, which is applicable for the incorporation of this compound.

References

A Technical Guide to the Purity and Analytical Standards of Boc-2-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butoxycarbonyl-2-methyl-D-phenylalanine (Boc-2-methyl-D-phenylalanine) is a crucial chiral building block in modern pharmaceutical research and development. Its unique structural features, including the sterically hindering methyl group on the α-carbon and the D-configuration of the amino acid, impart specific conformational constraints and increased resistance to enzymatic degradation in peptide-based therapeutics. The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of peptide synthesis, prized for its stability under various conditions and its straightforward removal under mild acidic conditions.[1][2]

This technical guide provides a comprehensive overview of the analytical methodologies and purity standards essential for ensuring the quality and consistency of this compound in research and manufacturing environments. Adherence to rigorous analytical standards is paramount for the successful synthesis of peptides and the reliability of subsequent biological and pharmacological studies.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in establishing a robust analytical framework. These properties are critical for method development, handling, and storage of the compound.

| Property | Value | Reference |

| Synonyms | Boc-α-Me-D-Phe-OH, Boc-(R)-2-amino-2-methyl-3-phenylpropanoic acid | Chem-Impex |

| CAS Number | 53940-88-8 | Chem-Impex |

| Molecular Formula | C₁₅H₂₁NO₄ | Chem-Impex |

| Molecular Weight | 279.33 g/mol | Chem-Impex |

| Appearance | White powder | Chem-Impex |

| Optical Rotation | [α]D25 = -17 ± 2º (c=1 in EtOH) | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Analytical Methods for Quality Control

A multi-pronged analytical approach is necessary to fully characterize this compound and ensure its purity. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

HPLC is the gold standard for determining the purity of this compound and for quantifying its enantiomeric excess. Given the chiral nature of the molecule, chiral HPLC is essential to confirm the desired D-enantiomer and to detect and quantify the corresponding L-enantiomer as a potential impurity.

Experimental Protocol: Chiral HPLC

-

Objective: To determine the enantiomeric purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A macrocyclic glycopeptide-based chiral stationary phase (CSP) such as CHIROBIOTIC T (Teicoplanin) or CHIROBIOTIC R (Ristocetin A) is recommended for N-blocked amino acids.[3] For phenylalanine derivatives, a Daicel Chiralcel OD-H or Chiralpak AD-H column can also be effective.[4][5]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v) is a common mobile phase for normal-phase chiral separations.[5] For reversed-phase, a mobile phase of acetonitrile and water with a volatile buffer like ammonium acetate or ammonium trifluoroacetate can be used, which is also compatible with LC-MS.[3]

-

Flow Rate: 0.5 - 1.0 mL/min.[5]

-

Sample Preparation: Dissolve an accurately weighed sample in the mobile phase or a compatible solvent to a concentration of approximately 0.5-1.0 mg/mL.[4]

-

Acceptance Criteria: Purity is typically specified as ≥98% or ≥99% by HPLC.[7] The enantiomeric excess (e.e.) should be ≥99.5%.

General Workflow for HPLC Analysis

Caption: Workflow for Chiral HPLC Analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound and for identifying organic impurities.

Experimental Protocol: ¹H and ¹³C NMR

-

Objective: To confirm the identity and structural integrity of the molecule.

-

Instrumentation: A 300 MHz or 400 MHz NMR spectrometer.[8]

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common solvents.[8]

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR are used.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).

-

Protons of the Boc group (singlet, ~1.4 ppm).

-

Methyl protons at the α-carbon (singlet).

-

Methylene protons of the benzyl group (diastereotopic, appearing as two doublets of doublets or a multiplet).

-

NH proton of the carbamate (broad singlet).

-

-

Expected ¹³C NMR Signals (in CDCl₃):

-

Carbonyl carbon of the carboxylic acid.

-

Carbonyl carbon of the Boc group.

-

Quaternary carbon of the Boc group.

-

Aromatic carbons.

-

α-carbon.

-

Methyl carbon of the Boc group.

-

Methyl carbon at the α-position.

-

Methylene carbon of the benzyl group.

-

-

Acceptance Criteria: The acquired spectra should be consistent with the known structure of this compound, and the absence of significant unassigned signals indicates high purity.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a common technique for this analysis.

Experimental Protocol: ESI-MS

-

Objective: To verify the molecular weight of the compound.

-

Instrumentation: A mass spectrometer with an ESI source.

-

Sample Preparation: The sample is typically introduced via direct infusion or from the eluent of an LC system.

-

Ionization Mode: Both positive and negative ion modes can be used.

-

Expected Ions:

-

Positive mode: [M+H]⁺, [M+Na]⁺

-

Negative mode: [M-H]⁻

-

-

Fragmentation: The Boc group is known to be labile in the mass spectrometer. A characteristic fragmentation is the loss of isobutylene (56 Da), resulting in an [M+H-56]⁺ ion.[9] Complete loss of the Boc group can also be observed. It is important to note that this fragmentation can occur in the ion source and may not be indicative of an impurity in the sample.[10] Using softer ionization techniques like MALDI can sometimes minimize this in-source fragmentation.[10]

-

Acceptance Criteria: The observed mass-to-charge ratios should correspond to the calculated molecular weight of the compound.

Logical Flow for Spectroscopic Analysis

Caption: Workflow for Structural Confirmation by NMR and MS.

Common Impurities and Acceptance Criteria

The purity of this compound is critical for its intended use in peptide synthesis. Several types of impurities can arise during the synthesis and storage of the material.

| Impurity Type | Description | Potential Source | Recommended Analytical Technique | Acceptance Limit (Typical) |

| Enantiomeric Impurity | Boc-2-methyl-L-phenylalanine | Incomplete resolution during synthesis or racemization. | Chiral HPLC | ≤ 0.5% |

| Unprotected Amino Acid | 2-methyl-D-phenylalanine | Incomplete Boc protection or degradation. | HPLC, TLC | ≤ 0.5% |

| Di-Boc Impurity | Di-tert-butoxycarbonyl-2-methyl-D-phenylalanine | Over-reaction during the Boc protection step. | HPLC, MS | ≤ 0.1% |

| tert-Butyl Ester | This compound tert-butyl ester | Side reaction during Boc protection, especially under acidic conditions. | HPLC, NMR | ≤ 0.2% |

| Deletion/Insertion Analogs | Impurities from the synthesis of the starting amino acid.[11][12][13] | Contamination in starting materials or side reactions.[11][12][13] | HPLC, MS | ≤ 0.1% |

| Residual Solvents | Solvents used in synthesis and purification (e.g., Dioxane, Ethyl Acetate, Hexane). | Incomplete drying. | Gas Chromatography (GC-HS) | As per ICH Q3C guidelines |

| Water Content | Adsorbed moisture. | Inadequate drying or hygroscopic nature. | Karl Fischer Titration | ≤ 0.5% |

Conclusion

The quality of this compound is a critical determinant of success in the synthesis of complex peptides and other pharmaceutical agents. A robust analytical program, incorporating chiral HPLC, NMR spectroscopy, and mass spectrometry, is essential for ensuring the identity, purity, and enantiomeric integrity of this key building block. By implementing the detailed methodologies and adhering to the stringent purity standards outlined in this guide, researchers and drug development professionals can proceed with confidence in the quality of their starting materials, ultimately contributing to the development of safe and effective therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Boc Protect Amino acids Factory | China Boc Protect Amino acids Manufacturers and Suppliers [sctsgroup.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Impurities & Solutions - Creative Peptides [creative-peptides.com]

- 12. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]

- 13. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Storage and Handling of Boc-2-methyl-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling procedures for Boc-2-methyl-D-phenylalanine, a key building block in peptide synthesis and pharmaceutical development. Adherence to these guidelines is crucial for maintaining the compound's integrity, ensuring experimental accuracy, and promoting laboratory safety. For the purposes of this guide, this compound is identified as Boc-α-methyl-D-phenylalanine, with the CAS Number 53940-88-8, as is common in chemical literature and supplier information.

Compound Identification and Properties

Boc-α-methyl-D-phenylalanine is a derivative of the amino acid D-phenylalanine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the compound's stability and solubility in organic solvents, facilitating its use in complex synthetic pathways.[1]

| Property | Value |

| Chemical Name | N-(tert-Butoxycarbonyl)-α-methyl-D-phenylalanine |

| Synonyms | Boc-α-Me-D-Phe-OH, Boc-(R)-2-amino-2-methyl-3-phenylpropanoic acid |

| CAS Number | 53940-88-8 |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol [1][2] |

| Appearance | White powder[1] |

| Purity | ≥ 98% (HPLC)[3] |

| Optical Rotation | [α]D25 = -17 ± 2º (c=1 in EtOH)[1] |

Storage Recommendations

Proper storage is essential to prevent the degradation of Boc-α-methyl-D-phenylalanine. The primary concerns for storage are temperature, moisture, and light.

Temperature

The recommended storage temperature for Boc-α-methyl-D-phenylalanine is between 0°C and 8°C .[1][3] Long-term storage at refrigerated temperatures minimizes the risk of thermal degradation. For solutions of the compound in solvents, storage at lower temperatures, such as -20°C or -80°C, can extend shelf life.[4]

| Condition | Temperature Range | Recommended Duration |

| Solid (Powder) | 0°C to 8°C | Long-term |

| In Solvent | -20°C | Up to 1 month[4] |

| In Solvent | -80°C | Up to 6 months[4] |

Moisture and Atmosphere

The Boc protecting group is susceptible to hydrolysis, particularly under acidic conditions. Therefore, it is crucial to protect the compound from moisture.

-

Containers: Store in a tightly sealed container to prevent the ingress of atmospheric moisture.

-

Environment: A desiccated environment is recommended for long-term storage.

-

Inert Atmosphere: While not always mandatory for short-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against potential oxidative degradation.

Light

To prevent potential photolytic degradation, it is good practice to store Boc-α-methyl-D-phenylalanine protected from light, especially for long-term storage. Amber vials or containers stored in a dark location are suitable.

Handling and Safety Precautions

Safe handling of Boc-α-methyl-D-phenylalanine is necessary to minimize exposure and ensure a safe laboratory environment. While not classified as a hazardous substance by all sources, it is prudent to handle it with care.[5][6]

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles or glasses with side shields.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves before use.

-

Body Protection: A standard laboratory coat should be worn.

Engineering Controls

-

Ventilation: Handle the compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

General Hygiene

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Wash hands thoroughly after handling.[7]

-

Do not eat, drink, or smoke in the laboratory.

Spill and Disposal

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, sealed container for disposal.[5][6] The spill area should then be cleaned with a damp cloth, with all cleaning materials also placed in the waste container.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. The recommended method is through a licensed chemical waste disposal company.[6]

Stability Profile

The stability of Boc-α-methyl-D-phenylalanine is primarily influenced by the lability of the Boc protecting group.

-

Acid Sensitivity: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). This is a fundamental aspect of its use in solid-phase peptide synthesis.

-

Base and Nucleophile Stability: The compound is generally stable under neutral and basic conditions, as well as in the presence of most nucleophiles.

-

Thermal Stability: While stable at recommended storage temperatures, elevated temperatures can lead to thermal degradation.

Experimental Protocols

Preparation of Stock Solutions

For experimental use, stock solutions can be prepared in various organic solvents.

-

Solubility: Boc-α-methyl-D-phenylalanine is soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, dichloromethane, and dimethylformamide (DMF).[8] A stock solution in DMSO can be prepared at a concentration of up to 200 mg/mL, though sonication may be necessary.[4]

-

Procedure:

-

Accurately weigh the desired amount of Boc-α-methyl-D-phenylalanine powder.

-

Add the appropriate volume of the chosen solvent.

-

If necessary, use a vortex mixer or sonicator to ensure complete dissolution.

-

Store stock solutions at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption.[4] It is advisable to aliquot solutions to avoid repeated freeze-thaw cycles.[4]

-

Stability-Indicating HPLC Method (General Protocol)

A stability-indicating High-Performance Liquid Chromatography (HPLC) method can be used to assess the purity of Boc-α-methyl-D-phenylalanine and detect any degradation products. The following is a general protocol that can be adapted and validated for this specific compound.

-

Objective: To separate the intact Boc-α-methyl-D-phenylalanine from potential degradants, such as the deprotected amino acid.

-

Methodology:

-

Column: A C18 reverse-phase column is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid) is commonly employed.

-

Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 210-220 nm, is appropriate.

-

Sample Preparation: Dissolve a known concentration of the compound in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, samples can be subjected to stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products. The HPLC method should then demonstrate the ability to separate these degradants from the parent compound.

-

Visualizations

Logical Workflow for Storage and Handling

Caption: Logical workflow for the storage and handling of this compound.

Key Factors in Compound Stability

Caption: Key environmental factors influencing the stability of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. N-Boc-N-methyl-D-phenylalanine | C15H21NO4 | CID 7015127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. aksci.com [aksci.com]

- 8. N-Boc-L-phenylalanine, 99% | Fisher Scientific [fishersci.ca]

Introduction to the use of Boc-protected amino acids in peptide synthesis

A-Technical-Guide-to-Boc-Protected-Amino-Acids-in-Peptide-Synthesis

-An-In-depth-Technical-Guide-for-Researchers-Scientists-and-Drug-Development-Professionals-

This guide provides a comprehensive overview of the use of tert-butyloxycarbonyl (Boc)-protected amino acids in solid-phase peptide synthesis (SPPS). It covers the fundamental chemical principles, detailed experimental protocols, and a comparative analysis of this established methodology.

1.-Introduction-to-Peptide-Synthesis-and-Protecting-Groups

Peptide synthesis is a methodical process of forming peptide bonds between amino acids in a defined sequence.[1] To ensure the specific formation of the desired amide bond and prevent unwanted side reactions, the reactive functional groups of the amino acids must be temporarily masked.[] This is achieved through the use of protecting groups. The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino group of an amino acid, a cornerstone of one of the earliest and most robust strategies in solid-phase peptide synthesis (SPPS).[3]

The Boc/Bzl (benzyl) strategy relies on a principle of graduated acid lability.[4] The temporary Nα-Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more "permanent" benzyl-based side-chain protecting groups and the resin linker require a much stronger acid, such as anhydrous hydrogen fluoride (HF), for cleavage.[3][5]

2.-The-Chemistry-of-the-Boc-Protecting-Group

The Boc group is introduced onto the α-amino group of an amino acid by reacting it with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O).[6] The reaction involves the nucleophilic attack of the amine nitrogen on one of the carbonyl carbons of the Boc anhydride.[6][7] This process forms a carbamate, which effectively reduces the nucleophilicity of the amino group, thus preventing it from participating in further reactions until it is intentionally deprotected.[6][8]

The deprotection of the Boc group is an acid-catalyzed process.[9] Treatment with an acid, typically TFA, protonates the carbonyl oxygen of the carbamate.[10] This is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as an ammonium salt.[9][10] The liberated tert-butyl cations are reactive and can lead to side reactions, particularly with nucleophilic residues like Tryptophan, Cysteine, or Methionine.[4][11] To prevent this, "scavengers" are added to the deprotection and cleavage solutions to trap these reactive intermediates.[4][11]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 4. peptide.com [peptide.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to the Biological Activity of Peptides Containing 2-Methyl-D-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic potential. Among these modifications, the strategic placement of 2-methyl-D-phenylalanine offers a compelling approach to modulate peptide conformation, stability, and receptor interaction. While literature specifically detailing the 2-methyl-D-phenylalanine isomer is sparse, extensive research on closely related analogs—such as D-phenylalanine and other methylated phenylalanines—provides a strong predictive framework for its utility. This guide synthesizes this information to explore the expected biological activities of peptides containing 2-methyl-D-phenylalanine, with a focus on opioid receptor modulation, potential anticancer and antimicrobial applications, and enhanced proteolytic stability. Detailed experimental protocols and data are provided to facilitate further research into this promising class of molecules.

Introduction: The Rationale for 2-Methyl-D-Phenylalanine Incorporation

Peptides are highly potent and specific signaling molecules, making them attractive therapeutic candidates. However, native peptides often suffer from poor metabolic stability and rapid in vivo clearance, limiting their clinical utility.[1] The substitution of canonical L-amino acids with unnatural amino acids is a well-established strategy to overcome these limitations.[1]

The incorporation of a D-amino acid like D-phenylalanine fundamentally alters the peptide backbone, conferring significant resistance to proteases, which are stereospecific for L-amino acid substrates.[2][3] This modification enhances the peptide's in vivo half-life.[2] Furthermore, methylation of the phenylalanine ring, such as at the 2-position, introduces steric hindrance that can lock the side chain's conformation. This conformational constraint can lead to profound changes in biological activity by:

-

Enhancing Receptor Affinity and Selectivity: By restricting the peptide's conformational freedom, the energetic cost of binding to a specific receptor conformation is reduced, potentially leading to tighter and more selective interactions.[4]

-

Improving Pharmacokinetic Properties: Increased stability and altered hydrophobicity can improve membrane permeability and overall in vivo performance.

This guide will use data from the closely related analog 2',6'-dimethylphenylalanine (Dmp) as a primary example to illustrate the potent effects of ring methylation on peptide activity.[5]

Synthesis of Modified Peptides

The synthesis of peptides containing 2-methyl-D-phenylalanine is most efficiently achieved through Fmoc/tBu-based Solid-Phase Peptide Synthesis (SPPS).[1][6] This method involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a generic peptide amide using Rink Amide resin.[1][7][8]

-

Resin Preparation: Swell Rink Amide resin in a reaction vessel with dimethylformamide (DMF) for at least 1 hour. Drain the DMF.[8]

-

Fmoc Deprotection: Add a 20% piperidine in DMF solution to the resin and agitate for 20-30 minutes to remove the N-terminal Fmoc protecting group. Drain and wash the resin thoroughly with DMF (3-5 times).[1][7]

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-2-methyl-D-phenylalanine) (3 eq), a coupling reagent like HBTU (2.9 eq), and HOBt (3 eq) in DMF.

-

Add a hindered base such as diisopropylethylamine (DIEA) (6 eq) to the activated amino acid solution.

-

Immediately add the activation mixture to the resin. Agitate for 1-2 hours at room temperature.

-

To confirm reaction completion, perform a qualitative Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.

-

Final Cleavage and Deprotection: Once the sequence is complete, wash the resin with dichloromethane (DCM) and dry it. Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to the resin and agitate for 2-3 hours.[9] This step cleaves the peptide from the resin and removes side-chain protecting groups.[10]

-

Peptide Precipitation and Purification: Filter the resin and precipitate the peptide from the TFA solution using cold diethyl ether. Centrifuge to pellet the crude peptide, wash with ether, and then lyophilize. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

SPPS Workflow Diagram

Caption: A schematic workflow of the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) cycle.

Biological Activity: Opioid Receptor Modulation

The most well-documented application of peptides containing methylated phenylalanine analogs is in the field of opioid receptor modulation.[11] These peptides are crucial tools for studying pain perception and developing novel analgesics.[12] The incorporation of 2',6'-dimethylphenylalanine (Dmp) in place of Phenylalanine or even Tyrosine in endogenous opioid peptides like endomorphin-2 has been shown to dramatically alter receptor affinity and selectivity.[5]

Quantitative Data: Opioid Receptor Binding

The following table summarizes the binding affinities (IC₅₀ values) of endomorphin-2 (EM-2) analogs containing Dmp. The data clearly demonstrates that substituting Phe with Dmp can maintain or enhance µ-opioid receptor (MOR) affinity while significantly reducing δ-opioid receptor (DOR) affinity, thereby increasing selectivity for the µ-receptor.

| Compound | Sequence | µ-Receptor IC₅₀ (nM) | δ-Receptor IC₅₀ (nM) | Selectivity (δ/µ) |

| EM-2 (Parent) | Tyr-Pro-Phe-Phe-NH₂ | 0.93 ± 0.07 | 13.1 ± 1.2 | 14 |

| Analog 1 | Tyr-Pro-Dmp -Phe-NH₂ | 0.81 ± 0.06 | 147 ± 15 | 181 |

| Analog 2 | Tyr-Pro-Phe-Dmp -NH₂ | 1.34 ± 0.11 | 225 ± 21 | 168 |

| Data adapted from Sasaki et al., 2003. Dmp = 2',6'-dimethyl-L-phenylalanine. IC₅₀ values were determined by competitive binding assays against [³H]DAMGO (for µ-receptor) and [³H]deltorphin II (for δ-receptor) in rat brain membranes. |

Experimental Protocol: Radioligand Receptor Binding Assay

This competitive assay determines the affinity of a test peptide for a specific receptor by measuring its ability to displace a known radiolabeled ligand.[1][13][14]

-

Membrane Preparation: Homogenize brain tissue (e.g., rat brain) or cultured cells expressing the receptor of interest (e.g., MOR, DOR) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes. Resuspend the membrane pellet in fresh buffer.[15]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]DAMGO for MOR), and varying concentrations of the unlabeled test peptide.[15]

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[15]

-

Separation of Bound/Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through. Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[13][15]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test peptide. Use non-linear regression to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of the specific binding of the radioligand). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[1]

Receptor Binding Assay Workflow

Caption: Workflow for a competitive radioligand binding assay to determine peptide affinity.

Signaling Pathway: µ-Opioid Receptor Activation

Opioid receptors are G-protein coupled receptors (GPCRs).[16] Upon binding of an agonist peptide, the receptor undergoes a conformational change, activating an intracellular heterotrimeric G-protein (primarily of the Gαi/o family).[17][18] This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors to produce the cellular response, such as analgesia.[16][18]

Caption: Simplified signaling cascade following µ-opioid receptor (MOR) activation by an agonist.

Other Potential Biological Activities

Based on the properties conferred by D-amino acids and hydrophobic residues, peptides containing 2-methyl-D-phenylalanine are promising candidates for other therapeutic areas.

Anticancer and Antimicrobial Activity

The incorporation of D-phenylalanine can enhance the anticancer and antimicrobial properties of peptides.[1] Phenylalanine's hydrophobicity can increase the peptide's affinity for microbial or cancer cell membranes, while the D-isomer provides stability against proteases in the tumor microenvironment or secreted by bacteria.[1]

Illustrative Data: Cytotoxicity Against Cancer Cells

The following table shows hypothetical IC₅₀ values for a peptide against a human breast cancer cell line, illustrating the type of data generated from a cytotoxicity assay.

| Compound | Sequence | IC₅₀ (µM) vs. MCF-7 Cells |

| Peptide A | Ac-Lys-Leu-Phe -Leu-Lys-Leu-NH₂ | 25.5 |

| Peptide B | Ac-Lys-Leu-(2-Me-D-Phe) -Leu-Lys-Leu-NH₂ | 8.2 |

| Note: This data is illustrative. Actual values depend on the full peptide sequence and assay conditions. |

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[1][19]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[20]

-

Peptide Treatment: Remove the growth medium and add fresh medium containing various concentrations of the test peptide. Include untreated cells as a control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[19][20]

-

Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm using a microplate reader.[21]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and plot it against the peptide concentration to determine the IC₅₀ value.[1]

MTT Assay Workflowdot

// Node Definitions Seed [label="1. Seed Cells\n(96-well plate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treat [label="2. Add Peptide\n(Various Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="3. Incubate\n(e.g., 48 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; AddMTT [label="4. Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate2 [label="5. Incubate\n(2-4 hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="6. Add Solubilizing Agent\n(e.g., DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="7. Read Absorbance\n(570 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Result [label="IC50 Value", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Seed -> Treat; Treat -> Incubate1; Incubate1 -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> Read; Read -> Result; }

References

- 1. benchchem.com [benchchem.com]

- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2',6'-dimethylphenylalanine (Dmp) can mimic the N-terminal Tyr in opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.du.ac.in [chemistry.du.ac.in]

- 11. Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Peptide Derived Ligands for the Discovery of Safer Opioid Analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Receptor-Ligand Binding Assays [labome.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Mu Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 18. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. MTT (Assay protocol [protocols.io]

- 21. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Application Notes and Protocols for Incorporating Boc-2-methyl-D-phenylalanine in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties. Boc-2-methyl-D-phenylalanine, a sterically hindered amino acid, offers significant advantages in drug design. The presence of an α-methyl group on the D-phenylalanine backbone can impart conformational constraints, leading to peptides with improved receptor affinity and selectivity. Furthermore, this modification can significantly increase resistance to enzymatic degradation by proteases, thereby enhancing the in vivo stability and bioavailability of peptide-based therapeutics.

However, the steric hindrance presented by the α-methyl group poses a considerable challenge during solid-phase peptide synthesis (SPPS), often resulting in slower and incomplete coupling reactions. To overcome these hurdles, optimized protocols employing potent coupling reagents or specialized instrumentation, such as microwave peptide synthesizers, are necessary. These application notes provide detailed protocols and guidance for the successful incorporation of this compound into peptide chains using the Boc/Bzl protection strategy.

Data Presentation: Coupling of Sterically Hindered Amino Acids

The efficiency of coupling sterically hindered amino acids is highly dependent on the chosen coupling reagent and reaction conditions. The following tables summarize representative quantitative data for the coupling of such amino acids, which can serve as a guide for optimizing the incorporation of this compound.

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

| Coupling Reagent | Typical Equivalents (Amino Acid:Reagent:Base) | Typical Coupling Time | Estimated Yield (%) | Key Advantages |

| HATU | 1:0.95:2 | 1 - 4 hours | 90 - 98 | High reactivity, low racemization, effective for hindered couplings.[1] |

| HBTU | 1:0.95:2 | 2 - 6 hours | 85 - 95 | Good balance of reactivity and cost.[1] |

| PyBOP | 1:1:2 | 2 - 8 hours | 80 - 90 | Phosphonium-based, avoids guanidinylation side products.[1] |

| DIC/HOBt | 1:1: - | 4 - 24 hours | 70 - 85 | Cost-effective, standard reagent. |

Note: Yields are estimates and can vary significantly based on the peptide sequence and the specific sterically hindered amino acid being coupled.

Table 2: Microwave-Assisted vs. Conventional SPPS for Hindered Couplings

| Parameter | Conventional SPPS | Microwave-Assisted SPPS |

| Coupling Time | Hours to overnight | 5 - 30 minutes |

| Temperature | Room Temperature | 50 - 80°C |

| Purity of Crude Peptide | Often lower due to incomplete coupling and side reactions | Generally higher |

| Overall Synthesis Time | Days | Hours |

Microwave-assisted SPPS can dramatically improve the efficiency of incorporating sterically hindered residues like this compound.[2]

Experimental Protocols

The following protocols describe the manual solid-phase synthesis of a peptide containing this compound on a Merrifield resin using the Boc/Bzl strategy.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for routine manual synthesis.

1. Resin Preparation:

-

Swell Merrifield resin (1 g, ~0.8 mmol/g substitution) in dichloromethane (DCM, 15 mL) for 1 hour in a reaction vessel.

-

Wash the resin with DCM (3 x 15 mL).

2. First Amino Acid Attachment (if starting from resin):

-

Follow standard procedures for attaching the C-terminal Boc-protected amino acid to the Merrifield resin (e.g., cesium salt method).

3. Peptide Chain Elongation (One Cycle):

a. Boc Deprotection:

- Wash the resin with DCM (3 x 15 mL).

- Add a solution of 50% trifluoroacetic acid (TFA) in DCM (15 mL) to the resin and agitate for 2 minutes.

- Filter and add a fresh solution of 50% TFA in DCM (15 mL) and agitate for 30 minutes.[3]

- Wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (2 x 15 mL), and DCM (3 x 15 mL).

b. Neutralization:

- Add a solution of 10% N,N-diisopropylethylamine (DIEA) in DCM (15 mL) to the resin and agitate for 5 minutes.

- Repeat the neutralization step.

- Wash the resin with DCM (5 x 15 mL).

c. Coupling of this compound:

- In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in N,N-dimethylformamide (DMF, 10 mL).

- Add DIEA (6 equivalents) to the solution and pre-activate for 2-5 minutes.

- Add the activated amino acid solution to the neutralized peptide-resin.

- Agitate the reaction mixture at room temperature for 2-4 hours.

- Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, a second coupling (recoupling) with fresh reagents for another 2 hours is recommended.

- Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

4. Repeat Cycle:

-

Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.

5. Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Boc group removed, wash the resin with DCM and dry under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., HF/anisole, 9:1 v/v) at 0°C for 1-2 hours. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

-

After cleavage, precipitate the crude peptide in cold diethyl ether, wash, and dry.

6. Purification:

-

Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Microwave-Assisted Coupling

This protocol is recommended for difficult couplings and to accelerate the synthesis.

1. Resin and Deprotection:

-

Follow steps 1, 2, 3a, and 3b from Protocol 1.

2. Microwave-Assisted Coupling of this compound:

-

In a microwave-safe reaction vessel, add the neutralized peptide-resin.

-

In a separate vial, dissolve this compound (4 equivalents), HATU (3.9 equivalents), and DIEA (8 equivalents) in DMF.

-

Add the activation solution to the resin.

-

Place the vessel in a microwave peptide synthesizer.

-

Irradiate at a constant power (e.g., 20-40W) to maintain a temperature of 50-70°C for 10-30 minutes.

-

After the reaction, cool the vessel and wash the resin with DMF (3 x 15 mL) and DCM (3 x 15 mL).

3. Subsequent Steps:

-

Continue with the synthesis, cleavage, and purification as described in Protocol 1.

Visualizations

Caption: Standard Boc-SPPS workflow for incorporating this compound.

Caption: Workflow for microwave-assisted coupling of this compound.

References

Application Notes and Protocols for the Coupling of Boc-2-methyl-D-phenylalanine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered, non-proteinogenic amino acids such as Boc-2-methyl-D-phenylalanine (Boc-D-MePhe-OH) is a critical strategy in modern medicinal chemistry. The α-methylation of the amino acid backbone introduces significant conformational constraints, which can lead to peptides with well-defined secondary structures, enhanced proteolytic stability, and improved receptor binding affinity and selectivity. However, the bulky nature of the α-methyl group, in addition to the phenyl side chain, presents a significant challenge during solid-phase peptide synthesis (SPPS), often resulting in low coupling yields and an increased risk of racemization.

The primary obstacle in coupling this compound lies in the steric hindrance around the carboxylic acid, which impedes the approach of the nucleophilic N-terminal amine of the growing peptide chain. This necessitates the use of highly efficient coupling reagents and optimized protocols to drive the reaction to completion. This document provides a comprehensive overview of various coupling protocols, a comparison of reagent performance, and detailed experimental procedures for the successful incorporation of this compound into peptide sequences.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered amino acids like this compound. While standard carbodiimide-based reagents like DCC and DIC are often insufficient, modern uronium and phosphonium salt-based reagents provide the high reactivity required for these challenging couplings. The following tables summarize the performance of various coupling reagents.

Note: The quantitative data presented below is a synthesis of information from studies on sterically hindered amino acids, including α,α-disubstituted and N-methylated residues, and serves as a representative guide. Actual yields and racemization levels may vary depending on the specific peptide sequence, resin, and reaction conditions.

Table 1: Comparison of Common Coupling Reagents for this compound

| Coupling Reagent | Class | Additive | Base | Typical Yield for Hindered Couplings | Racemization Risk | Key Advantages & Disadvantages |

| HATU | Uronium/Aminium | Internal HOAt | DIPEA, TMP | >90%[1] | Very Low[1] | Advantages: High reactivity, effective for hindered amino acids, low racemization.[1] Disadvantages: Higher cost, potential for guanidinylation side reaction if used in excess.[2] |

| HBTU | Uronium/Aminium | HOBt | DIPEA, NMM | 70-90% | Low | Advantages: Good balance of reactivity and cost.[1] Disadvantages: Can be less effective for severely hindered couplings compared to HATU.[1] |

| HCTU | Uronium/Aminium | 6-Cl-HOBt | DIPEA, NMM | >90% | Low | Advantages: High reactivity, often comparable to HATU but more cost-effective. Disadvantages: Similar potential for guanidinylation as other uronium salts. |

| COMU | Uronium/Aminium | Internal Oxyma | DIPEA, TMP | >95%[3][4] | Very Low[4] | Advantages: High reactivity, safer byproducts (non-explosive), good solubility, requires only 1 eq. of base.[4][5] Disadvantages: Can be less effective than HCTU/HBTU on polystyrene resins.[6] |

| PyAOP | Phosphonium | Internal HOAt | DIPEA, TMP | >95% | Very Low | Advantages: Excellent for hindered couplings (especially N-methylated amino acids), no guanidinylation side reaction.[5] Disadvantages: Higher cost, byproducts can be more difficult to remove. |

| PyBOP | Phosphonium | HOBt | DIPEA, NMM | 85-95% | Low | Advantages: Efficient, no guanidinylation.[2] Disadvantages: Produces carcinogenic HMPA byproduct (BOP), PyBOP is a safer alternative. Less reactive than PyAOP for some hindered systems. |

| DIC/HOBt | Carbodiimide | HOBt | - | 50-80% | Moderate | Advantages: Cost-effective. Disadvantages: Generally lower reactivity for hindered couplings, byproduct urea can be difficult to remove (for DCC).[5] |

Table 2: Recommended Bases for Coupling this compound

| Base | Chemical Name | pKa (Conjugate Acid) | Characteristics & Recommendations |

| DIPEA | N,N-Diisopropylethylamine | ~10.7 | Commonly used, strong, non-nucleophilic base. Effective but can increase racemization with sensitive residues. |

| NMM | N-Methylmorpholine | ~7.4 | A weaker base than DIPEA, often recommended to reduce racemization. |

| TMP | 2,4,6-Collidine | ~7.4 | A sterically hindered, weak base that is highly effective at minimizing racemization during the activation step.[3][7] Recommended for particularly sensitive couplings. |

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide containing this compound. These protocols assume a standard Boc-SPPS strategy on a Merrifield or PAM resin.

General Boc-SPPS Cycle

A typical cycle of amino acid incorporation in Boc-SPPS involves deprotection, neutralization, and coupling steps.

Caption: Workflow for a single coupling cycle in Boc-based SPPS.

Protocol 1: Coupling with HATU

This protocol is recommended for achieving high coupling efficiency with minimal racemization.

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the DMF.

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3.0 eq. relative to resin loading) and HATU (2.9 eq.) in DMF.

-

Add 2,4,6-Collidine (TMP) or DIPEA (6.0 eq.) to the solution.

-

Allow the mixture to pre-activate for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Add the pre-activated amino acid solution to the resin.

-

Agitate the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) for 2-6 hours at room temperature. Due to steric hindrance, extended coupling times are often necessary.

-

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction. If the test remains positive (blue beads), a second coupling (recoupling) is recommended.

-

Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

-

Recoupling (if necessary): Repeat steps 2-5.

Protocol 2: Coupling with COMU

This protocol offers high reactivity with a favorable safety profile.

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes and drain.

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3.0 eq.) and COMU (2.9 eq.) in DMF.

-

Add DIPEA (3.0 eq.). Note that COMU typically requires only one equivalent of base relative to the amino acid.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Coupling Reaction:

-

Add the activated solution to the resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

-

Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Protocol 3: Coupling with PyAOP

This phosphonium-based protocol is excellent for preventing guanidinylation side reactions.

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes and drain.

-

Amino Acid Activation:

-

In a separate vessel, dissolve this compound (3.0 eq.) and PyAOP (2.9 eq.) in DMF.

-

Add 2,4,6-Collidine (TMP) or DIPEA (6.0 eq.).

-

Allow the mixture to pre-activate for 5-10 minutes.

-

-

Coupling Reaction:

-

Add the activated solution to the resin.

-

Agitate the mixture for 2-6 hours at room temperature.

-

-

Monitoring and Washing: Follow steps 4 and 5 from the HATU protocol.

Signaling Pathways and Logical Relationships

Mechanism of Peptide Bond Formation

The coupling process involves the activation of the carboxylic acid of this compound by the coupling reagent, forming a highly reactive intermediate (e.g., an active ester). This intermediate is then susceptible to nucleophilic attack by the N-terminal amine of the peptide chain on the resin, forming the new peptide bond.

Caption: General mechanism of peptide bond formation.

Conclusion

The successful incorporation of the sterically demanding this compound residue is achievable with the careful selection of powerful coupling reagents and optimized reaction conditions. For most applications, uronium/aminium reagents such as HATU and COMU, or phosphonium reagents like PyAOP, are highly recommended. These reagents offer the high reactivity needed to overcome steric hindrance while minimizing the risk of racemization, a critical consideration for maintaining the stereochemical integrity of the final peptide. The use of a hindered, weaker base like 2,4,6-collidine can further suppress epimerization. Researchers should monitor coupling reactions closely, for instance with a Kaiser test, and be prepared to perform double couplings to ensure the reaction proceeds to completion. The protocols and comparative data provided herein serve as a robust guide for the rational design and synthesis of complex peptides containing this valuable non-proteinogenic amino acid.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. bachem.com [bachem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. peptide.com [peptide.com]

- 6. Evaluation of COMU as a coupling reagent for in situ neutralization Boc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

Standard Deprotection Conditions for Boc-2-methyl-D-phenylalanine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals